(4-Bromophenyl)(ethyl)(2-methylphenyl)arsane
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Overview
Description
(4-Bromophenyl)(ethyl)(2-methylphenyl)arsane is an organoarsenic compound with the molecular formula C15H16AsBr It features a bromophenyl group, an ethyl group, and a methylphenyl group attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(ethyl)(2-methylphenyl)arsane can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(ethyl)(2-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and bromophenyl derivatives.
Reduction: Reduced arsenic compounds and ethylmethylphenyl derivatives.
Substitution: Substituted bromophenyl compounds with various functional groups.
Scientific Research Applications
(4-Bromophenyl)(ethyl)(2-methylphenyl)arsane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(ethyl)(2-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- **(4-Iodophen
(4-Chlorophenyl)(ethyl)(2-methylphenyl)arsane: Similar structure with a chlorine atom instead of bromine.
(4-Fluorophenyl)(ethyl)(2-methylphenyl)arsane: Similar structure with a fluorine atom instead of bromine.
Properties
CAS No. |
62830-07-3 |
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Molecular Formula |
C15H16AsBr |
Molecular Weight |
351.11 g/mol |
IUPAC Name |
(4-bromophenyl)-ethyl-(2-methylphenyl)arsane |
InChI |
InChI=1S/C15H16AsBr/c1-3-16(13-8-10-14(17)11-9-13)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
InChI Key |
JASLMQNWAVMZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=C(C=C1)Br)C2=CC=CC=C2C |
Origin of Product |
United States |
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